molecular formula C8H11IN2O2 B2561004 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid CAS No. 1566252-90-1

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B2561004
CAS No.: 1566252-90-1
M. Wt: 294.092
InChI Key: RVPPEYUQMYMQIH-UHFFFAOYSA-N
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Description

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a tert-butyl group at the 1-position, an iodine atom at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of 1-tert-butyl-1H-pyrazole-4-carboxylic acid using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a solvent like acetic acid.

Another method involves the use of 1-tert-butyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then subjected to halogenation using N-iodosuccinimide (NIS) in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure selective iodination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylates, esters, or other oxidized derivatives.

    Reduction Reactions: Products include alcohols, aldehydes, or other reduced derivatives.

Scientific Research Applications

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The iodine atom and carboxylic acid group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-tert-butyl-1H-pyrazole-4-carboxylic acid:

    5-iodo-1H-pyrazole-4-carboxylic acid: Lacks the tert-butyl group, which may affect its solubility and stability.

    1-tert-butyl-5-bromo-1H-pyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-5-iodopyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPPEYUQMYMQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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